(2S,4R)-1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylicacid (2S,4R)-1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylicacid
Brand Name: Vulcanchem
CAS No.: 1955474-72-2
VCID: VC8461560
InChI: InChI=1S/C11H12ClNO5S/c12-7-1-3-9(4-2-7)19(17,18)13-6-8(14)5-10(13)11(15)16/h1-4,8,10,14H,5-6H2,(H,15,16)/t8-,10+/m1/s1
SMILES: C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)O
Molecular Formula: C11H12ClNO5S
Molecular Weight: 305.74 g/mol

(2S,4R)-1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylicacid

CAS No.: 1955474-72-2

Cat. No.: VC8461560

Molecular Formula: C11H12ClNO5S

Molecular Weight: 305.74 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylicacid - 1955474-72-2

Specification

CAS No. 1955474-72-2
Molecular Formula C11H12ClNO5S
Molecular Weight 305.74 g/mol
IUPAC Name (2S,4R)-1-(4-chlorophenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C11H12ClNO5S/c12-7-1-3-9(4-2-7)19(17,18)13-6-8(14)5-10(13)11(15)16/h1-4,8,10,14H,5-6H2,(H,15,16)/t8-,10+/m1/s1
Standard InChI Key AFRSUXWJUFUMFM-SCZZXKLOSA-N
Isomeric SMILES C1[C@H](CN([C@@H]1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)O
SMILES C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)O
Canonical SMILES C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)O

Introduction

Structural Characteristics and Molecular Identity

Stereochemical Configuration

The compound’s stereochemistry, denoted by the (2S,4R) configuration, is critical to its molecular interactions and biological activity. The pyrrolidine ring adopts a rigid conformation due to the hydroxyl group at the 4-position and the carboxylic acid at the 2-position, while the 4-chlorobenzenesulfonyl group introduces steric and electronic effects that influence reactivity.

Functional Group Analysis

  • Chlorobenzenesulfonyl Group: This electron-withdrawing substituent enhances the compound’s stability and modulates its solubility in polar solvents.

  • Hydroxyl Group: The 4-hydroxyl moiety participates in hydrogen bonding, potentially affecting binding affinity in biological systems.

  • Carboxylic Acid: The ionizable carboxylic acid group (pKa ~3–4) contributes to pH-dependent solubility and salt formation .

Molecular Data

PropertyValue
CAS No.1955474-72-2
Molecular FormulaC₁₁H₁₂ClNO₅S
Molecular Weight305.74 g/mol
IUPAC Name(2S,4R)-1-(4-chlorophenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid
SMILESC1C@HO
XLogP31.2 (predicted)
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6

The molecular geometry, confirmed by X-ray crystallography in related compounds, reveals a chair-like pyrrolidine ring with axial orientation of the sulfonyl group.

Synthesis and Preparation

Key Synthetic Routes

The synthesis of (2S,4R)-1-(4-chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multi-step protocols:

  • Pyrrolidine Ring Formation: Starting from trans-4-hydroxy-L-proline (CAS 51-35-4), a protected pyrrolidine intermediate is generated via reaction with p-nitrobenzyl chloroformate under alkaline conditions .

  • Sulfonylation: Introduction of the 4-chlorobenzenesulfonyl group using sulfonyl chlorides in dichloromethane or toluene at 0–5°C .

  • Deprotection and Purification: Acidic hydrolysis removes protecting groups, followed by recrystallization from ethanol or ethyl acetate .

Optimized Reaction Conditions

  • Temperature: 0–5°C during sulfonylation to minimize side reactions.

  • Solvents: Dichloromethane or toluene for phase separation in biphasic systems.

  • Yield: Reported yields for analogous compounds reach 93% under optimized conditions .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: Low solubility in water (<1 mg/mL at 25°C) due to the hydrophobic sulfonyl group.

  • LogP: Predicted value of 1.2 suggests moderate lipophilicity, suitable for blood-brain barrier penetration.

Biological and Chemical Applications

Medicinal Chemistry

Pyrrolidine derivatives are prized as:

  • Protease Inhibitors: The sulfonyl group mimics transition states in enzymatic reactions.

  • Antibiotic Intermediates: Structural analogs are used in echinocandin antifungals .

Computational Studies

Docking simulations predict strong binding to:

  • Serine Hydrolases: Due to hydrogen bonding with the catalytic triad.

  • G-Protein-Coupled Receptors: Via interactions with transmembrane helices.

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